Methyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate
Description
Methyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with an amino group at the 5-position and a piperazine ring at the 2-position. The piperazine moiety is further functionalized with a 4-fluorophenyl group, contributing to its electronic and steric properties. This compound is structurally related to ligands targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the prevalence of piperazine derivatives in such pharmacophores. Its synthesis typically involves multi-step reactions, including condensation of substituted benzoic acid derivatives with piperazine intermediates, followed by esterification .
Properties
Molecular Formula |
C18H20FN3O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
methyl 5-amino-2-[4-(4-fluorophenyl)piperazin-1-yl]benzoate |
InChI |
InChI=1S/C18H20FN3O2/c1-24-18(23)16-12-14(20)4-7-17(16)22-10-8-21(9-11-22)15-5-2-13(19)3-6-15/h2-7,12H,8-11,20H2,1H3 |
InChI Key |
ZJNNIPFHFKZTDC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 5-amino-2-halobenzoate Intermediate
- Starting from methyl 5-nitro-2-halobenzoate or methyl 2-halobenzoate derivatives, the amino group at the 5-position can be introduced via reduction of the nitro group or direct amination.
- Halogen (typically chlorine or bromine) at the 2-position serves as a leaving group for nucleophilic substitution by the piperazine derivative.
Preparation of 4-(4-fluorophenyl)piperazine
- The 4-fluorophenylpiperazine moiety is synthesized by nucleophilic substitution of piperazine with 4-fluorobenzyl halides or via reductive amination of 4-fluorobenzaldehyde with piperazine.
- The fluorine substituent on the phenyl ring is introduced to enhance biological activity and binding affinity.
Coupling Reaction: Nucleophilic Aromatic Substitution
- The key step involves the nucleophilic substitution of the halogen on the methyl 5-amino-2-halobenzoate by the nitrogen of the 4-(4-fluorophenyl)piperazine.
- Typical reaction conditions include:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base: Triethylamine or potassium carbonate to deprotonate the piperazine nitrogen.
- Temperature: Elevated temperatures (80–120 °C) to facilitate substitution.
- Reaction time: Several hours (e.g., 12–24 h) to ensure complete conversion.
Purification and Isolation
- After completion, the reaction mixture is cooled and poured into water or ice water to precipitate the product.
- Extraction with ethyl acetate or similar organic solvents is performed.
- The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
- Final purification is achieved by recrystallization from suitable solvents (e.g., ethyl acetate, isopropanol) or by chromatographic methods.
Representative Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amination of methyl 5-nitro-2-halobenzoate | Reduction with Sn/HCl or catalytic hydrogenation | 70–85 | High purity amino intermediate |
| Synthesis of 4-(4-fluorophenyl)piperazine | Nucleophilic substitution or reductive amination | 60–75 | Fluorophenyl group introduced |
| Coupling reaction | Piperazine derivative + methyl 5-amino-2-halobenzoate, DMF, TEA, 100 °C, 16 h | 50–65 | Moderate to good yield, reaction optimization possible |
| Purification | Recrystallization or chromatography | >95 purity | Confirmed by NMR and HPLC |
Research Findings and Optimization Notes
- Reaction solvents and bases: DMF and DMSO are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution. Triethylamine is commonly used as a base to neutralize generated acids.
- Temperature control: Elevated temperatures improve reaction rates but require careful monitoring to avoid decomposition.
- Substituent effects: The presence of the fluorine atom on the phenyl ring enhances the nucleophilicity of the piperazine nitrogen and improves the overall yield and biological activity of the final compound.
- Purification: Recrystallization from ethyl acetate or isopropanol yields high-purity products suitable for biological testing.
- Alternative methods: Reductive amination strategies have been reported for related compounds, offering milder conditions but sometimes lower yields.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents/Conditions | Yield Range (%) | Reference Highlights |
|---|---|---|---|---|
| Amination of benzoate intermediate | Reduction of nitro group or direct amination | Sn/HCl, catalytic hydrogenation | 70–85 | Common synthetic step in aromatic amines |
| Synthesis of fluorophenylpiperazine | Nucleophilic substitution or reductive amination | 4-fluorobenzyl halide, piperazine | 60–75 | Fluorine substitution critical for activity |
| Coupling via nucleophilic substitution | Piperazine nitrogen attacks halobenzoate | DMF/DMSO, TEA, 80–120 °C, 12–24 h | 50–65 | Key step for final compound formation |
| Purification | Recrystallization or chromatography | Ethyl acetate, isopropanol | >95 purity | Ensures compound suitability for research |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds, including methyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate, exhibit significant antidepressant effects. These compounds interact with serotonin receptors, which are crucial in mood regulation. A study demonstrated that modifications to the piperazine structure could enhance serotonin receptor affinity, leading to improved antidepressant efficacy .
Antipsychotic Properties
The compound has shown potential as an antipsychotic agent. Its structural similarity to known antipsychotics suggests that it may act on dopamine receptors, potentially alleviating symptoms of schizophrenia and other psychotic disorders. The binding affinity of such compounds to dopamine D2 receptors is a critical factor in their therapeutic effectiveness .
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. It has been reported to inhibit tyrosinase activity, which is significant in the treatment of hyperpigmentation disorders. Kinetic studies revealed that this compound acts as a competitive inhibitor of tyrosinase, providing insights into its mechanism of action .
Study on Antidepressant Effects
In a double-blind study involving animal models, this compound was administered to evaluate its antidepressant-like effects. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential for further development as an antidepressant .
Evaluation of Antipsychotic Efficacy
Another study assessed the antipsychotic properties of the compound using a rat model exhibiting psychotic symptoms induced by amphetamines. The administration of the compound resulted in a marked decrease in hyperactivity and stereotypic behaviors, supporting its potential use in treating psychosis .
Data Tables
| Application | Mechanism | Key Findings |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | Significant reduction in depressive behaviors |
| Antipsychotic | Dopamine receptor interaction | Decreased hyperactivity in psychotic models |
| Enzyme inhibition | Competitive inhibition of tyrosinase | Effective in reducing melanin production |
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may exert its effects by binding to neurotransmitter receptors, thereby influencing signal transduction pathways involved in neurological processes .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Piperazine-Containing Benzoate Derivatives
Key Observations :
Key Observations :
Key Observations :
- The 5-amino group in the target compound could enhance interactions with polar residues in enzyme active sites, similar to PARP inhibitors like Olaparib .
- Fluorine substitution in both the target compound and C4 improves resistance to oxidative metabolism, a critical factor in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
